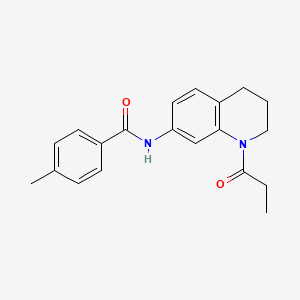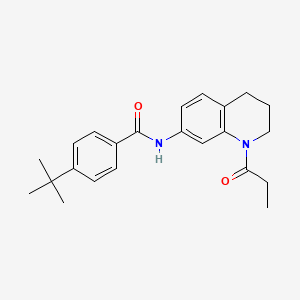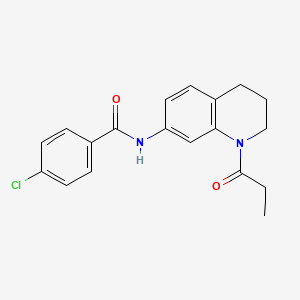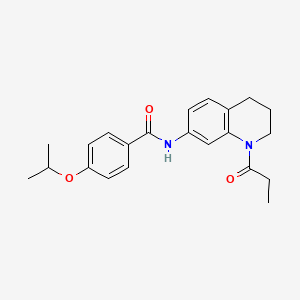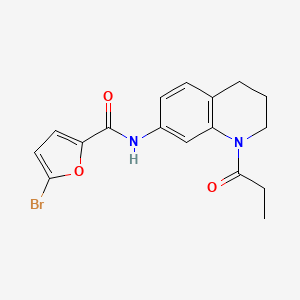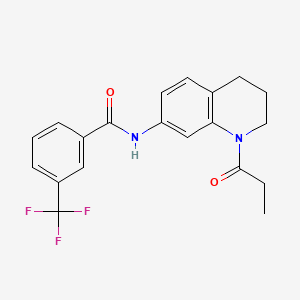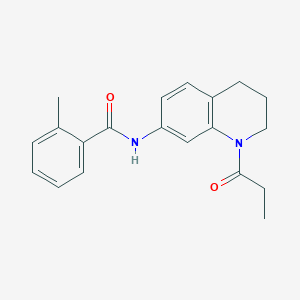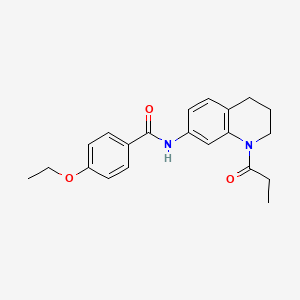
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (MPTQ) is a type of amide, a compound that contains a carbonyl group linked to an amino group. It is a chemical derivative of quinoline, a heterocyclic organic compound with a fused benzene ring and a pyridine ring. MPTQ has been studied for its potential applications in scientific research, particularly in biomedical fields. In
Scientific Research Applications
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential applications in scientific research, particularly in biomedical fields. It has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory compounds. Inhibition of COX-2 may have potential therapeutic applications in the treatment of inflammation and pain. 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme may have potential therapeutic applications in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is still unknown, but it is believed to involve the inhibition of enzymes. It is believed that 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide binds to the active sites of enzymes, such as COX-2 and acetylcholinesterase, and prevents them from functioning normally. This leads to the inhibition of the production of prostaglandins and other inflammatory compounds, as well as the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antioxidant and anti-apoptotic effects. In addition, it has been found to have potential therapeutic applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments is that it is relatively simple and cost-effective to synthesize. In addition, it is relatively safe and non-toxic, making it ideal for use in laboratory settings. The main limitation is that the exact mechanism of action is still unknown, so it is difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for research into 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications in different diseases and disorders. Additionally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide as a drug delivery system or as an adjuvant to other drugs. Finally, studies could be done to investigate the potential of 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide to interact with other compounds and its potential to be used in combination therapies.
Synthesis Methods
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized from the reaction of quinoline, 1-propanoyl chloride, and methyl iodide. The quinoline and 1-propanoyl chloride are reacted in the presence of a base, such as sodium hydroxide, to form the amide. The amide is then reacted with methyl iodide to form 3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This synthesis method has been used by many researchers in the past and is relatively simple and cost-effective.
properties
IUPAC Name |
3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-9-10-17(13-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAUJOUIKDCLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




